N-(1-phenylpropyl)furan-2-carboxamide
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Overview
Description
N-(1-phenylpropyl)furan-2-carboxamide is an organic compound belonging to the class of furan carboxamides It is characterized by a furan ring attached to a carboxamide group, which is further connected to a phenylpropyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-phenylpropyl)furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with 1-phenylpropylamine. The reaction is carried out under mild conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield. This method involves the use of microwave radiation to accelerate the reaction, resulting in shorter reaction times and higher yields .
Chemical Reactions Analysis
Types of Reactions
N-(1-phenylpropyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The phenylpropyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Brominated or nitrated derivatives of the phenylpropyl moiety.
Scientific Research Applications
N-(1-phenylpropyl)furan-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial and antifungal agent due to its structural similarity to other bioactive furan derivatives.
Materials Science: The compound is investigated for its potential use in the development of organic electronic materials and polymers.
Environmental Chemistry: It serves as a model compound to study photodegradation mechanisms in environmental systems.
Mechanism of Action
The mechanism of action of N-(1-phenylpropyl)furan-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The furan ring and carboxamide group play crucial roles in binding to these targets, leading to various biological effects. The compound may inhibit enzyme activity or disrupt cellular processes, contributing to its antimicrobial and antifungal properties .
Comparison with Similar Compounds
N-(1-phenylpropyl)furan-2-carboxamide can be compared with other furan carboxamides such as:
Furanylfentanyl: A synthetic opioid with a similar furan carboxamide structure but different pharmacological properties.
Fenfuram: A fungicide with a furan carboxamide structure used in agricultural applications.
Uniqueness
This compound is unique due to its specific phenylpropyl moiety, which imparts distinct chemical and biological properties compared to other furan carboxamides.
Properties
IUPAC Name |
N-(1-phenylpropyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-12(11-7-4-3-5-8-11)15-14(16)13-9-6-10-17-13/h3-10,12H,2H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBZLPKAPNWWOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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